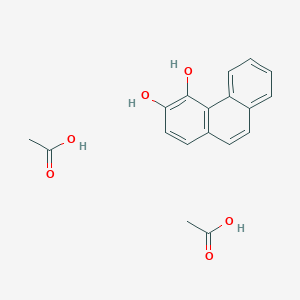
Acetic acid;phenanthrene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;phenanthrene-3,4-diol is a compound that combines the properties of acetic acid and phenanthrene-3,4-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while phenanthrene-3,4-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene-3,4-diol typically involves the oxidation of phenanthrene. One common method includes the use of chromic acid in acetic acid . Another approach involves the use of hydrogen peroxide in acetic acid . These methods highlight the importance of acetic acid as a solvent and reactant in the preparation of phenanthrene-3,4-diol.
Industrial Production Methods
Industrial production of phenanthrene-3,4-diol may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 1-hydroxy-2-naphthoic acid.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid, hydrogen peroxide, and other oxidizing agents in acetic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of phenanthrene-3,4-diol, such as 1-hydroxy-2-naphthoic acid and dihydrophenanthrene derivatives .
Aplicaciones Científicas De Investigación
Phenanthrene-3,4-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phenanthrene-3,4-diol involves its interaction with various molecular targets and pathways:
Oxidative Pathways: It undergoes oxidation to form reactive intermediates that can interact with cellular components.
Enzymatic Reactions: Enzymes such as dioxygenases catalyze its conversion to other metabolites.
Molecular Targets: Its metabolites can interact with DNA and proteins, potentially leading to toxic effects.
Comparación Con Compuestos Similares
Phenanthrene-3,4-diol can be compared with other similar compounds, such as:
Phenanthrene-1,2-diol: Another diol derivative of phenanthrene with different chemical properties and reactivity.
Phenanthrene-9,10-diol: Known for its distinct oxidation products and biological effects.
Naphthalene-1,2-diol: A diol derivative of naphthalene with similar but less complex chemical behavior.
Conclusion
Acetic acid;phenanthrene-3,4-diol is a compound of significant interest due to its unique chemical properties and diverse applications in scientific research
Propiedades
Número CAS |
95833-48-0 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
acetic acid;phenanthrene-3,4-diol |
InChI |
InChI=1S/C14H10O2.2C2H4O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16;2*1-2(3)4/h1-8,15-16H;2*1H3,(H,3,4) |
Clave InChI |
ZLAKNYQIYAGBDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















